molecular formula C11H11BrN2OS B1406686 4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 102126-12-5

4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B1406686
CAS No.: 102126-12-5
M. Wt: 299.19 g/mol
InChI Key: IOQNIZGAGHSUEZ-UHFFFAOYSA-N
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Description

4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a heterocyclic compound that contains a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by treating the compound with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound can be used to study the interactions of benzothiazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with a similar ring structure but lacking the methoxy and prop-2-yn-1-yl groups.

    4-methoxybenzothiazole: Similar to the target compound but without the prop-2-yn-1-yl group.

    3-(prop-2-yn-1-yl)benzothiazole: Lacks the methoxy group.

Uniqueness

4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is unique due to the presence of both the methoxy and prop-2-yn-1-yl groups, which can enhance its biological activity and chemical reactivity compared to simpler benzothiazole derivatives.

Properties

IUPAC Name

4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS.BrH/c1-3-7-13-10-8(14-2)5-4-6-9(10)15-11(13)12;/h1,4-6,12H,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQNIZGAGHSUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N)N2CC#C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
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